molecular formula C15H17N3O3S B14960309 N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B14960309
M. Wt: 319.4 g/mol
InChI Key: ZOVUNVCMGNEXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2-methylbutan-2-amine with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of serotonin receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. It acts as a selective serotonin receptor agonist, particularly on the 5-HT1A and 5-HT2A receptors. This interaction leads to an increase in the release of serotonin in the brain, contributing to its potential antidepressant and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline
  • N-(4-(benzyloxy)-2-methylbutan-2-yl)-3-methylaniline
  • N-(2-methylpentan-2-yl)pyridin-3-amine

Uniqueness

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide is unique due to its specific structural features, which confer distinct biochemical properties. Its ability to selectively target serotonin receptors sets it apart from other similar compounds, making it a valuable tool in neuropharmacological research.

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H17N3O3S/c1-4-15(2,3)13-17-18-14(22-13)16-12(19)9-5-6-10-11(7-9)21-8-20-10/h5-7H,4,8H2,1-3H3,(H,16,18,19)

InChI Key

ZOVUNVCMGNEXJB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.